

Spectroscopic Profile of Erythrodiol Diacetate: A Technical Guide

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Compound of Interest

Compound Name: *Erythrodiol diacetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **erythrodiol diacetate**, a synthetically modified triterpenoid derived from erythrodiol. The acetylation of both the C-3 and C-28 hydroxyl groups of erythrodiol yields **erythrodiol diacetate** (Olean-12-ene-3 β ,28-diol diacetate), a compound of interest in various research and development endeavors. This document compiles essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and presents the information in a clear, accessible format to support scientific investigation.

Spectroscopic Data

The structural elucidation of **erythrodiol diacetate** is critically dependent on modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and mass spectrometry.

Table 1: ^1H NMR Spectroscopic Data for Erythrodiol Diacetate

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	4.49	dd	11.5, 4.5
H-12	5.20	t	3.5
H-28a	4.05	d	11.5
H-28b	3.85	d	11.5
CH ₃ CO-3	2.04	s	-
CH ₃ CO-28	2.06	s	-
Me-23	0.86	s	-
Me-24	0.86	s	-
Me-25	0.91	s	-
Me-26	0.93	s	-
Me-27	1.15	s	-
Me-29	0.89	s	-
Me-30	0.94	s	-

Note: Data is representative and may vary slightly based on solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data for Erythrodiol Diacetate

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	38.5	16	23.6
2	23.7	17	46.7
3	81.0	18	41.8
4	37.8	19	46.1
5	55.4	20	31.0
6	18.3	21	34.8
7	32.6	22	32.5
8	39.8	23	28.1
9	47.6	24	16.8
10	37.0	25	15.6
11	23.6	26	16.9
12	122.5	27	26.0
13	143.7	28	66.0
14	41.7	29	33.1
15	27.8	30	23.7
Acetyl Groups			
CH ₃ CO-3	171.0	CH ₃ CO-3	21.3
CH ₃ CO-28	171.2	CH ₃ CO-28	21.1

Note: Assignment of quaternary carbons is based on HMBC and HMQC data where available.

Table 3: Mass Spectrometry Data for Erythrodiol Diacetate

Parameter	Value
Molecular Formula	C ₃₄ H ₅₄ O ₄ [1]
Molecular Weight	526.8 g/mol [1]
Ionization Mode	Electron Ionization (EI) / Electrospray Ionization (ESI)
m/z (EI)	526 [M] ⁺ , 466 [M-CH ₃ COOH] ⁺ , 406 [M-2xCH ₃ COOH] ⁺ , 218, 203, 189
m/z (ESI)	549.4 [M+Na] ⁺

Note: Fragmentation patterns are characteristic of oleanane-type triterpenoids with acetate groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **erythrodiol diacetate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃; 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (zg30).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-3 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.
- Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Sample Preparation: For Electron Ionization (EI) analysis, a dilute solution of **erythrodiol diacetate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. For Electrospray Ionization (ESI), the sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

Instrumentation:

- EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used.
- ESI-MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed for accurate mass measurements.

EI-MS Analysis:

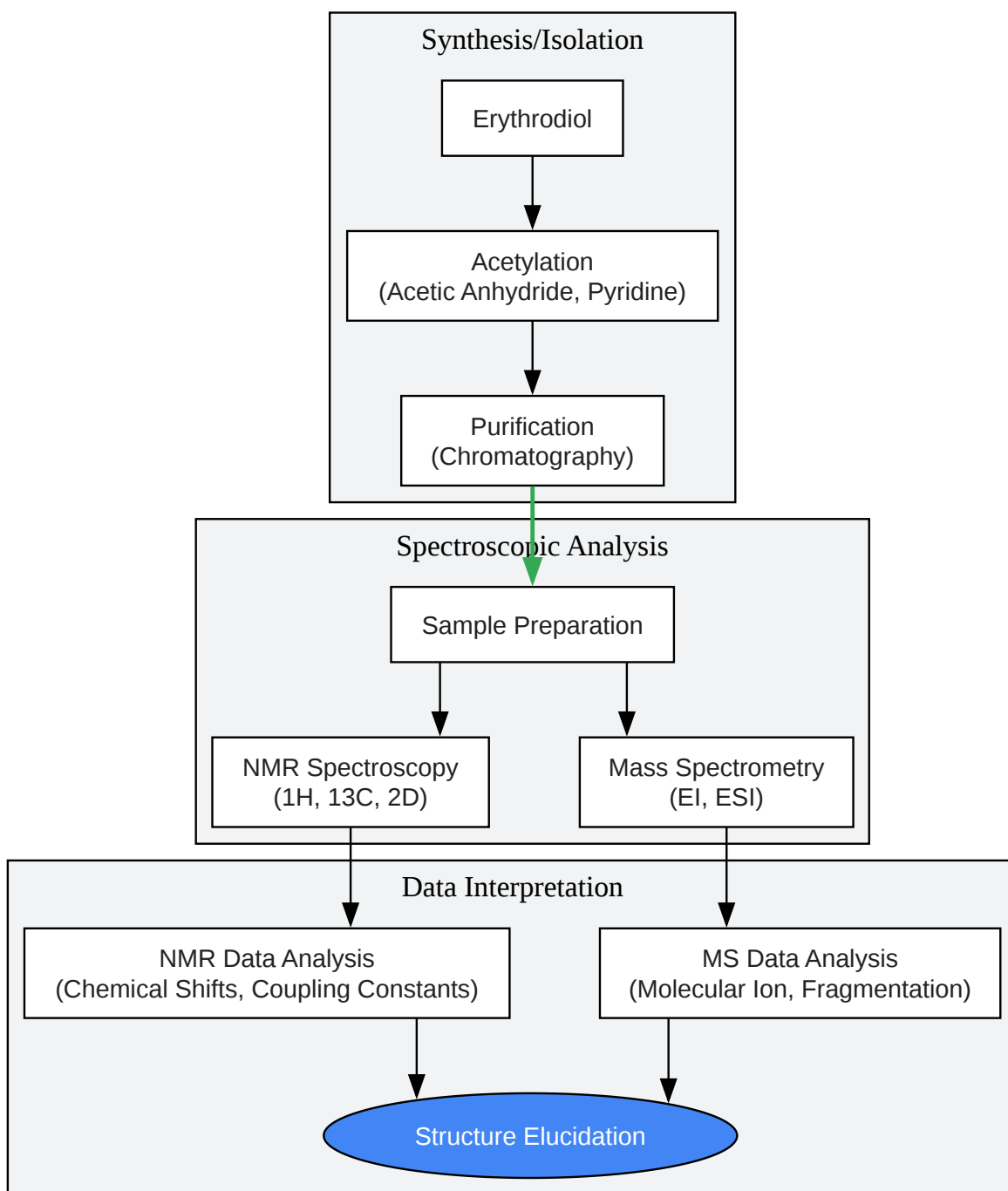
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-600.
- GC Conditions (if applicable): A non-polar capillary column (e.g., DB-5ms) is used with a temperature program suitable for eluting triterpenoids.

ESI-MS Analysis:

- Ionization Mode: Positive.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas: Nitrogen.
- Drying Gas Temperature: 250-350 °C.
- Mass Range: m/z 100-1000.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a natural product derivative like **erythrodiol diacetate** can be visualized as a structured workflow.



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Caption: Workflow for the synthesis and spectroscopic characterization of **erythrodiol diacetate**.

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References

- 1. Erythrodiol diacetate | C₃₄H₅₄O₄ | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]
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